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Core Science & Biosynthesis

Foundational

The Enigmatic Role of 1-Deoxy-L-galactitol in L-Fucose Metabolism: A Technical Guide

Foreword In the intricate world of carbohydrate metabolism, the pathways governing the fate of L-fucose are of paramount importance, influencing a spectrum of biological processes from cellular recognition to inflammatio...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the intricate world of carbohydrate metabolism, the pathways governing the fate of L-fucose are of paramount importance, influencing a spectrum of biological processes from cellular recognition to inflammation. While the canonical salvage and catabolic pathways of L-fucose are well-documented, the metabolic significance of its corresponding sugar alcohol, 1-Deoxy-L-galactitol (commonly known as L-fucitol), remains a subject of ongoing investigation. This technical guide provides a comprehensive exploration of the biological role of 1-Deoxy-L-galactitol, delving into its formation, potential metabolic conversions, and the analytical methodologies required for its study. This document is intended for researchers, scientists, and drug development professionals seeking to unravel the subtleties of L-fucose metabolism and its implications in health and disease.

Introduction to L-Fucose Metabolism

L-fucose, a 6-deoxy-L-galactose, is a monosaccharide of significant biological relevance, found at the terminus of glycan chains on glycoproteins and glycolipids. Its metabolism is primarily understood through two interconnected pathways:

  • The Salvage Pathway: This pathway allows for the reutilization of free L-fucose, converting it into GDP-L-fucose, the activated sugar nucleotide required by fucosyltransferases for the glycosylation of proteins and lipids.

  • The Catabolic Pathway: In this pathway, L-fucose is broken down into intermediates that can enter central carbon metabolism, such as pyruvate and lactate.

The key enzymes and intermediates of these pathways have been extensively characterized. However, the metabolic landscape of L-fucose is not entirely confined to these two routes. The existence of related metabolites, such as 1-Deoxy-L-galactitol, suggests a more complex and nuanced metabolic network.

1-Deoxy-L-galactitol (L-Fucitol): An Overview

1-Deoxy-L-galactitol, or L-fucitol, is the sugar alcohol derivative of L-fucose.[1] It is structurally distinct from L-fucose by the reduction of its aldehyde group to a primary alcohol. While it can be synthesized chemically by the hydrogenation of L-fucose, its endogenous formation and subsequent metabolic fate are of considerable interest.[2]

Nomenclature and Structure
  • Systematic Name: (2R,3S,4R,5S)-Hexane-1,2,3,4,5-pentol

  • Common Names: L-Fucitol, 1-Deoxy-L-galactitol[1]

  • Chemical Formula: C₆H₁₄O₅[2]

  • Molar Mass: 166.17 g/mol [2]

The Polyol Pathway: A Gateway to 1-Deoxy-L-galactitol Formation

The most plausible route for the endogenous formation of 1-Deoxy-L-galactitol from L-fucose is through the polyol pathway. This two-step metabolic pathway is primarily known for converting glucose to fructose via a sorbitol intermediate.[3] The key enzyme in the first step is aldose reductase, which catalyzes the NADPH-dependent reduction of an aldose sugar to its corresponding sugar alcohol (alditol).[4]

While aldose reductase has a broad substrate specificity, its activity on L-fucose is a critical point of investigation. Under conditions of high L-fucose concentration, it is conceivable that aldose reductase could catalyze the reduction of L-fucose to L-fucitol.

The second enzyme in the polyol pathway, sorbitol dehydrogenase, oxidizes the sugar alcohol back to a ketose sugar.[4] The potential for a similar dehydrogenase to act on L-fucitol, converting it to L-fuculose or another keto-sugar, represents a key area of research in understanding its metabolic role.

cluster_polyol Polyol Pathway Involvement L-Fucose L-Fucose 1-Deoxy-L-galactitol 1-Deoxy-L-galactitol L-Fucose->1-Deoxy-L-galactitol Aldose Reductase (NADPH -> NADP+) L-Fuculose L-Fuculose 1-Deoxy-L-galactitol->L-Fuculose Polyol Dehydrogenase (NAD+ -> NADH)

Figure 1: Hypothetical involvement of the polyol pathway in the conversion of L-fucose to 1-Deoxy-L-galactitol and its potential subsequent oxidation.

Enzymatic Conversion of 1-Deoxy-L-galactitol

The metabolic significance of 1-Deoxy-L-galactitol hinges on the existence of enzymes that can catalyze its formation and further metabolism.

Aldose Reductase-Mediated Reduction of L-Fucose

Causality Behind Experimental Choice: To investigate the formation of 1-Deoxy-L-galactitol from L-fucose, an in vitro enzyme assay using purified aldose reductase is the most direct approach. This allows for the controlled assessment of substrate specificity and kinetic parameters without the confounding variables of a whole-cell system.

Self-Validating System: The protocol includes positive and negative controls to ensure the validity of the results. The use of a known substrate for aldose reductase, such as glucose or galactose, serves as a positive control to confirm enzyme activity. A reaction mixture lacking the enzyme or the substrate acts as a negative control to account for any non-enzymatic conversion.

Experimental Protocol: Aldose Reductase Assay with L-Fucose

  • Reagent Preparation:

    • 100 mM Potassium phosphate buffer (pH 7.0)

    • 10 mM NADPH solution in buffer

    • 1 M L-fucose solution in buffer

    • Purified recombinant aldose reductase (e.g., human aldose reductase)

    • 1 M Glucose solution (for positive control)

    • Stop solution: 0.5 M HCl

  • Assay Procedure:

    • Set up reactions in microcentrifuge tubes on ice.

    • To each tube, add:

      • 700 µL of 100 mM Potassium phosphate buffer

      • 100 µL of 10 mM NADPH

      • 100 µL of purified aldose reductase solution

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 100 µL of 1 M L-fucose solution (or glucose for the positive control, or buffer for the negative control).

    • Incubate at 37°C for a defined period (e.g., 30, 60, 120 minutes).

    • Stop the reaction by adding 100 µL of 0.5 M HCl.

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant for the presence of 1-Deoxy-L-galactitol using HPLC or GC-MS.

Dehydrogenase-Mediated Oxidation of 1-Deoxy-L-galactitol

Causality Behind Experimental Choice: To identify enzymes capable of oxidizing 1-Deoxy-L-galactitol, a screening approach using cell lysates or purified dehydrogenases is employed. L-iditol 2-dehydrogenase (also known as sorbitol dehydrogenase) is a primary candidate due to its role in the polyol pathway and its known activity on various sugar alcohols.[5][6]

Self-Validating System: The assay monitors the production of NADH, which is directly coupled to the oxidation of the substrate. The rate of NADH formation should be dependent on the presence of both the enzyme and the substrate. A reaction without substrate will serve as a baseline to control for any endogenous NADH production.

Experimental Protocol: Dehydrogenase Activity Assay with 1-Deoxy-L-galactitol

  • Reagent Preparation:

    • 100 mM Tris-HCl buffer (pH 9.0)

    • 10 mM NAD+ solution in buffer

    • 100 mM 1-Deoxy-L-galactitol solution in buffer

    • Enzyme source (e.g., purified L-iditol 2-dehydrogenase or cell lysate)

    • 100 mM Sorbitol solution (for positive control)

  • Assay Procedure (Spectrophotometric):

    • Set up the reaction in a quartz cuvette.

    • To the cuvette, add:

      • 800 µL of 100 mM Tris-HCl buffer

      • 100 µL of 10 mM NAD+

      • 50 µL of enzyme solution

    • Mix and place the cuvette in a spectrophotometer set to 340 nm.

    • Record the baseline absorbance for 2 minutes.

    • Initiate the reaction by adding 50 µL of 100 mM 1-Deoxy-L-galactitol solution (or sorbitol for the positive control).

    • Monitor the increase in absorbance at 340 nm over time (e.g., for 10 minutes).

    • The rate of reaction is proportional to the change in absorbance per unit time.

Analytical Methodologies for 1-Deoxy-L-galactitol

The accurate detection and quantification of 1-Deoxy-L-galactitol in biological samples are crucial for understanding its metabolic role. Due to its non-chromophoric nature, derivatization is often required for sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS) of Alditol Acetates

Causality Behind Experimental Choice: GC-MS is a highly sensitive and specific technique for the analysis of volatile compounds. Derivatization of sugar alcohols to their alditol acetate forms increases their volatility, making them amenable to GC analysis. The mass spectrum provides a unique fragmentation pattern that allows for confident identification.[7][8]

Self-Validating System: The use of an internal standard (e.g., myo-inositol) that is carried through the entire derivatization and analysis process corrects for variations in sample handling and instrument response, ensuring quantitative accuracy.

Experimental Protocol: GC-MS Analysis of 1-Deoxy-L-galactitol as its Alditol Acetate

  • Sample Preparation and Reduction:

    • To an aqueous sample containing 1-Deoxy-L-galactitol, add an internal standard (e.g., myo-inositol).

    • Add sodium borohydride (NaBH₄) to reduce any remaining aldose sugars to their corresponding alditols.

    • Incubate at room temperature for 1 hour.

    • Neutralize the excess NaBH₄ by the dropwise addition of glacial acetic acid.

  • Acetylation:

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Add acetic anhydride and pyridine.

    • Heat at 100°C for 1 hour.

    • Cool the sample and add water to quench the reaction.

    • Extract the alditol acetates into an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and dry over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject the derivatized sample onto a GC equipped with a suitable capillary column (e.g., DB-5MS).

    • Use a temperature program that effectively separates the alditol acetates.

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range appropriate for the expected fragments.

    • Identify 1-Deoxy-L-galactitol acetate by its retention time and mass spectrum compared to an authentic standard.

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

Causality Behind Experimental Choice: HPLC-RID is a common method for the analysis of underivatized carbohydrates and sugar alcohols. It is a relatively simple and robust technique that does not require derivatization.[9][10]

Self-Validating System: Calibration curves are generated using authentic standards of 1-Deoxy-L-galactitol to ensure accurate quantification. The stability of the refractive index baseline is monitored to ensure reliable detection.

Experimental Protocol: HPLC-RID Analysis of 1-Deoxy-L-galactitol

  • Sample Preparation:

    • Biological samples should be deproteinized (e.g., by ultrafiltration or precipitation) and filtered through a 0.22 µm membrane.

  • HPLC-RID System:

    • Column: A column suitable for carbohydrate analysis, such as an amino-propyl or ion-exclusion column.

    • Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water.[11]

    • Detector: Refractive Index Detector (RID).

    • Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Identify and quantify 1-Deoxy-L-galactitol by comparing its retention time and peak area to those of a standard curve prepared with known concentrations of the compound.

Data Presentation and Interpretation

Quantitative Data Summary
AnalyteAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeReference
AlditolsGC-MS (Acetate Deriv.)0.05 - 1.38 mg/L0.17 - 2.88 mg/L0.019 - 2.50 mg/L[12]
Sugar AlcoholsHPLC-RIDNot specifiedNot specified0.16 - 5 mg/mL[9]
Experimental Workflow Diagram

cluster_workflow Analytical Workflow for 1-Deoxy-L-galactitol Sample Sample Deproteinization Deproteinization Sample->Deproteinization Derivatization Derivatization Deproteinization->Derivatization For GC-MS HPLC_RID HPLC-RID Analysis Deproteinization->HPLC_RID Direct Injection GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis HPLC_RID->Data_Analysis

Figure 2: A generalized workflow for the analysis of 1-Deoxy-L-galactitol from biological samples.

Conclusion and Future Directions

The biological role of 1-Deoxy-L-galactitol in L-fucose metabolism is an emerging area of research. While its formation from L-fucose via the polyol pathway is a plausible hypothesis, further studies are needed to confirm its endogenous presence and to elucidate its subsequent metabolic fate. The development and application of robust analytical methods, such as those detailed in this guide, are essential for advancing our understanding of this enigmatic metabolite.

Future research should focus on:

  • Screening for and characterizing dehydrogenases that can oxidize 1-Deoxy-L-galactitol.

  • Investigating the physiological conditions under which L-fucose is shunted into the polyol pathway.

  • Exploring the potential biological activities of 1-Deoxy-L-galactitol and its metabolites.

By addressing these questions, the scientific community can build a more complete picture of L-fucose metabolism and its implications for human health and disease.

References

  • Kim, J., Cheong, Y. E., Yu, S., et al. (2023). Biosynthesis of L-fucose and L-fuculose using engineered Saccharomyces cerevisiae. Journal of Industrial Microbiology & Biotechnology, 50(1), kuad033. [Link]

  • Higashi, K., et al. (2017). Preparation of the Partially Methylated Alditol Acetates Derived from CS Tetrasaccharides Containing Galactose for the Gas Chromatography/Mass Spectrometry Analysis. Bio-protocol, 7(12), e2341. [Link]

  • Simmons, C. (2007). The Development of a GC/MS Protocol for the Analysis of Polysaccharides in Echinacea purpurea. Digital Showcase @ University of Lynchburg. [Link]

  • Li, G. F., et al. (2013). [Determination of alditols in wine by gas chromatography-mass spectrometry after acetate derivatization]. Se Pu, 31(8), 759-763. [Link]

  • Jenkinson, S. F., et al. (2008). 1-Deoxy-d-galactitol (l-fucitol). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1429. [Link]

  • Waters Corporation. (n.d.). Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. Waters Application Note. [Link]

  • Kim, J., et al. (2023). Biosynthesis of L-fucose and L-fuculose using engineered Saccharomyces cerevisiae. vPud. [Link]

  • York, W. S., et al. (2019). Preparation of Alditol Acetates and their Analysis by Gas Chromatography (GC) and Mass Spectrometry (MS). Taylor & Francis. [Link]

  • Wikipedia. (n.d.). Fucitol. Wikipedia. [Link]

  • protocols.io. (n.d.). Analysis of sugars, small organic acids, and alcohols by HPLC-RID. protocols.io. [Link]

  • National Center for Biotechnology Information. (n.d.). L-Fucitol. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). Polyol pathway. Wikipedia. [Link]

  • Google Patents. (n.d.). JP2008170428A - HPLC analysis of sugars and sugar alcohols.
  • McGinley, M. (n.d.). Optimizing the Analysis of Sugar Alcohol Excipients in Pharmaceutical Tablet Formulations Using Rezex Ion Exclusion HPLC Columns. LCGC International. [Link]

  • Fox, A., et al. (1999). Automated Derivatization Instrument: Preparation of Alditol Acetates for Analysis of Bacterial Carbohydrates Using Gas Chromatography/Mass Spectrometry. Analytical Chemistry, 71(8), 1564-1568. [Link]

  • Sano, H., et al. (2022). The polyol pathway is an evolutionarily conserved system for sensing glucose uptake. PLoS Biology, 20(6), e3001678. [Link]

  • Google Patents. (n.d.). US6713287B1 - Enzymatic synthesis of L-fucose and L-fucose analogs.
  • OUHSC. (n.d.). L-Iditol 2-Dehydrogenase. OUHSC Profiles. [Link]

  • Grokipedia. (n.d.). D-iditol 2-dehydrogenase. Grokipedia. [Link]

  • Obrosova, I. G., et al. (2003). Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications. Diabetes, 52(3), 864-871. [Link]

  • Wikipedia. (n.d.). L-iditol 2-dehydrogenase. Wikipedia. [Link]

  • bionity.com. (n.d.). Fucitol. bionity.com. [Link]

  • Kim, H. Y., et al. (2019). Enzymatic synthesis of l-fucose from l-fuculose using a fucose isomerase from Raoultella sp. and the biochemical and structural analyses of the enzyme. Biotechnology for Biofuels, 12, 289. [Link]

  • National Center for Biotechnology Information. (n.d.). 68007064 - MeSH Result. NCBI. [Link]

  • Jenkinson, S. F., et al. (2008). 1-Deoxy-d-galactitol (l-fucitol). ResearchGate. [Link]

  • Wikipedia. (n.d.). List of chemical compounds with unusual names. Wikipedia. [Link]

  • Ten-Esteve, A., & Denu, J. M. (2022). Biochemistry, Polyol Or Sorbitol Pathways. In StatPearls. StatPearls Publishing. [Link]

  • Saccharomyces Genome Database. (n.d.). L-iditol 2-dehydrogenase (NAD+) activity. SGD. [Link]

  • Catalano, T., et al. (2018). This is a post-peer-review, pre-copyedit version of an article published in Journal of The American Society for Mass Spectrometry. Uniba.it. [Link]

  • Duus, J. Ø., et al. (2000). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Microbiology and Molecular Biology Reviews, 64(4), 725-742. [Link]

  • Mathebula, S. D. (2015). Polyol pathway: A possible mechanism of diabetes complications in the eye. African Vision and Eye Health, 74(1), 1-5. [Link]

  • Wang, Z. J., et al. (2014). Proton NMR Spectra of Galactitol. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Metabolic intermediate – Knowledge and References. Taylor & Francis. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Izumi, K. (1971). NMR Spectra of Some Monosaccharides of Galactopyranose Series in Deuterium Oxide. Agricultural and Biological Chemistry, 35(11), 1816-1818. [Link]

  • Narimatsu, Y., et al. (2019). Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM. Molecular & Cellular Proteomics, 18(12), 2469-2479. [Link]

  • Ramana, K. V. (2011). Aldose reductase: new insights for an old enzyme. Biomedical journal, 34(5), 207-216. [Link]

  • Hwang, Y. C., & Sato, S. (2019). Physiological and Pathological Roles of Aldose Reductase. Molecules, 24(22), 4053. [Link]

  • BioCrick. (n.d.). L-Fucitol. BioCrick. [Link]

  • Tang, L., et al. (2023). Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review. Journal of Clinical Medicine, 12(13), 4305. [Link]

  • Tilton, R. G. (2010). Aldose Reductase and Cardiovascular Diseases, Creating Human-Like Diabetic Complications in an Experimental Model. Circulation Research, 106(9), 1459-1461. [Link]

Sources

Exploratory

1-Deoxy-L-galactitol PubChem CID 961570 entry

An In-depth Technical Guide to 1-Deoxy-L-galactitol (L-Fucitol) Introduction 1-Deoxy-L-galactitol, more commonly known in scientific literature as L-Fucitol or 6-Deoxy-L-galactitol, is a deoxy sugar alcohol. It is the re...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Deoxy-L-galactitol (L-Fucitol)

Introduction

1-Deoxy-L-galactitol, more commonly known in scientific literature as L-Fucitol or 6-Deoxy-L-galactitol, is a deoxy sugar alcohol. It is the reduction product of L-fucose. This guide will use the name L-Fucitol to align with the predominant nomenclature in referenced literature, while acknowledging the systematic name 1-Deoxy-L-galactitol. The PubChem Compound Identifier (CID) for L-Fucitol is 445724[1]. This molecule is the L-enantiomer of D-fucitol (1-Deoxy-D-galactitol). As a naturally occurring polyol, L-Fucitol has been isolated from various plant sources, including nutmeg (Myristica fragrans)[2]. Its structure as a modified hexitol provides it with unique chemical and physical properties that make it a subject of interest in chemical synthesis and biological studies.

This technical guide provides a comprehensive overview of L-Fucitol, detailing its chemical and physical properties, synthesis, biological significance, and applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

L-Fucitol is a white to off-white solid at room temperature. Its structure is characterized by a six-carbon chain with five hydroxyl groups, where the hydroxyl group at the C6 position of L-galactitol is replaced by a hydrogen atom. This structural feature significantly influences its polarity and reactivity compared to its parent hexitol, galactitol.

Table 1: Physicochemical Properties of L-Fucitol (1-Deoxy-L-galactitol)

PropertyValueSource
PubChem CID 445724[1]
Molecular Formula C₆H₁₄O₅[1]
Molecular Weight 166.17 g/mol [1]
CAS Number 13074-06-1[1]
Appearance Solid, Off-white to light yellow[2]
Melting Point 420-422 K (147-149 °C) (for D-enantiomer)[3]
Solubility Water: 125 mg/mL[2]
Optical Rotation [α]D -1.9 (c, 1.0 in H₂O) (for D-enantiomer)[3]
IUPAC Name (2R,3S,4R,5S)-hexane-1,2,3,4,5-pentol[1]

The crystal structure of the enantiomer, 1-Deoxy-D-galactitol, reveals that it exists in the crystalline form as hydrogen-bonded layers of molecules[3][4]. Each molecule acts as a donor and acceptor of five hydrogen bonds, which contributes to its high water solubility and crystalline nature[3][4].

Synthesis and Manufacturing

A straightforward and efficient method for the synthesis of deoxy-hexitols is the chemical or enzymatic reduction of the corresponding deoxy-aldose. 1-Deoxy-D-galactitol (the enantiomer of the topic compound) is readily synthesized by the hydrogenation of L-fucose[3][5]. This methodology allows for the production of rare monosaccharides and their derivatives in significant quantities[3][5].

Experimental Protocol: Synthesis of 1-Deoxy-D-galactitol via Hydrogenation of L-Fucose

This protocol describes the synthesis of the D-enantiomer, as it is well-documented in the literature. The synthesis of the L-enantiomer would follow an analogous pathway starting from D-fucose.

Materials:

  • L-Fucose

  • Deionized water

  • Palladium on carbon (Pd/C) catalyst (e.g., 10%)

  • Hydrogen gas (H₂)

  • Reaction vessel suitable for hydrogenation (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve L-fucose in deionized water in the hydrogenation reaction vessel.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The amount is typically 5-10% by weight of the starting material.

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas to remove air. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-80 bar)[6].

  • Reaction: Stir the reaction mixture vigorously at room temperature for a specified time (e.g., 12 hours) or until hydrogen uptake ceases, indicating the completion of the reaction[6].

  • Catalyst Removal: Depressurize the vessel and purge with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with deionized water to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings. Remove the solvent (water) under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The resulting 1-Deoxy-D-galactitol can be further purified by recrystallization, typically from methanol, to yield a crystalline solid[3].

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Work-up & Purification L_Fucose L-Fucose Vessel Hydrogenation Vessel L_Fucose->Vessel Solvent Deionized Water Solvent->Vessel Catalyst Pd/C Catalyst Catalyst->Vessel Hydrogenation Pressurize with H₂ (50-80 bar) Stir for 12h Vessel->Hydrogenation Reactants Filtration Filter through Celite Hydrogenation->Filtration Reaction Mixture Evaporation Rotary Evaporation Filtration->Evaporation Filtrate Recrystallization Recrystallize from Methanol Evaporation->Recrystallization Crude Product Final_Product 1-Deoxy-D-galactitol Recrystallization->Final_Product

Caption: Synthesis workflow for 1-Deoxy-D-galactitol from L-Fucose.

Biological Role and Mechanism of Action

The biological role of 1-Deoxy-L-galactitol is not as extensively studied as its parent compound, galactitol. However, insights can be drawn from the metabolic pathways of related compounds.

Metabolic Context: The Polyol Pathway

Galactitol is produced from galactose via the polyol pathway, in a reaction catalyzed by the enzyme aldose reductase[7]. This pathway is particularly relevant in the pathophysiology of galactosemia, a genetic disorder where the accumulation of galactose leads to its conversion into galactitol[7][8][9]. The buildup of galactitol in tissues like the lens of the eye can cause osmotic stress, leading to complications such as cataracts[7][8].

Given that 1-Deoxy-L-galactitol is a structural analog of galactitol, it is plausible that it could interact with enzymes of the polyol pathway. It might act as a substrate or an inhibitor of aldose reductase. Further research is needed to elucidate the specific interactions of 1-Deoxy-L-galactitol within this pathway.

Polyol_Pathway cluster_pathway Polyol Pathway in Galactosemia cluster_analogue Potential Interaction cluster_effects Pathophysiological Effects Galactose Galactose (accumulates) AldoseReductase Aldose Reductase Galactose->AldoseReductase Galactitol Galactitol (toxic) OsmoticStress Osmotic Stress Galactitol->OsmoticStress AldoseReductase->Galactitol NADP NADP⁺ AldoseReductase->NADP NADPH NADPH + H⁺ NADPH->AldoseReductase DeoxyGalactitol 1-Deoxy-L-galactitol (Structural Analog) DeoxyGalactitol->AldoseReductase ? (Substrate/Inhibitor) Cataracts Cataracts OsmoticStress->Cataracts

Caption: The Polyol Pathway and the potential role of 1-Deoxy-L-galactitol.

Natural Occurrence and Other Activities

L-Fucitol is a known plant metabolite, having been identified in species like nutmeg (Myristica fragrans) and caraway (Carum carvi)[1][2]. Some studies have suggested that L-Fucitol possesses antibacterial properties, though this area requires more extensive investigation[1].

Applications in Research and Drug Development

Chemical Probe and Research Tool

As a rare sugar alcohol, 1-Deoxy-L-galactitol serves as a valuable research chemical. Its primary application lies in its use as a starting material or intermediate for the synthesis of other complex carbohydrates and biologically active molecules. For example, its enantiomer, 1-Deoxy-D-galactitol, can be enzymatically oxidized to produce 1-deoxy-D-tagatose, another rare sugar with potential applications in the food and pharmaceutical industries[3][5].

Drug Development and Medicinal Chemistry

The structural similarity of 1-Deoxy-L-galactitol to other sugar alcohols suggests its potential as a scaffold in drug design. Molecules of this class can be explored as:

  • Enzyme Inhibitors: Given the role of aldose reductase in diabetic complications and galactosemia, inhibitors of this enzyme are of significant therapeutic interest. 1-Deoxy-L-galactitol and its derivatives could be investigated as potential aldose reductase inhibitors.

  • Glycosidase Inhibitors: Modified sugars are a well-known class of glycosidase inhibitors. While 1-Deoxy-L-galactitol itself is a sugar alcohol, it can be a precursor for synthesizing iminosugars or other mimics that target carbohydrate-processing enzymes. For instance, the synthesis of 1-deoxy-D-galactostatin, a potent galactosidase inhibitor, has been reported from D-galactose[6][10].

  • Drug Delivery: Galactose and its derivatives are used for targeting specific cell receptors, such as the asialoglycoprotein receptor on hepatocytes, for targeted drug delivery[11]. The potential of 1-Deoxy-L-galactitol in such systems is an area for future exploration.

Analytical Methodologies

The characterization and analysis of 1-Deoxy-L-galactitol rely on standard analytical techniques used in organic chemistry and biochemistry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and purity of the synthesized compound.

  • X-ray Crystallography: Single-crystal X-ray diffraction has been used to determine the precise three-dimensional structure and stereochemistry of 1-Deoxy-D-galactitol, providing definitive proof of its configuration and conformation in the solid state[3][4][5].

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Polarimetry: This technique is used to measure the optical rotation of the chiral molecule, which is a key physical constant for distinguishing between enantiomers[3].

Conclusion

1-Deoxy-L-galactitol (L-Fucitol) is a rare deoxy sugar alcohol with established synthetic routes and interesting, though not fully explored, biological relevance. While its direct therapeutic applications are yet to be realized, its value as a research chemical and a synthetic precursor is evident. Its relationship to the metabolically significant galactitol and the polyol pathway suggests promising avenues for future investigation, particularly in the context of enzyme inhibition and metabolic disorders. As our understanding of the roles of rare sugars and their derivatives in biological systems expands, so too will the potential applications for molecules like 1-Deoxy-L-galactitol in drug discovery and development.

References

  • A short and efficient synthesis of 1,5-dideoxy-1,5-imino-d-galactitol (1-deoxy-d-Galactostatin) and 1,5-dideoxy-1,5-imino-l-altritol (1-deoxy-l-Altrostatin) from d-galactose. (n.d.). Sílice (CSIC). [Link]

  • A Short and Efficient Synthesis of 1,5-Dideoxy-1,5-imino-D-galactitol (1-Deoxy-D-galactostatin) and 1,5-Dideoxy-1,5-imino-L-altritol (1-Deoxy-L-altrostatin) from D-Galactose. (2025, August 5). ResearchGate. [Link]

  • Jenkinson, S. F., Booth, K. V., Yoshihara, A., Morimoto, K., Fleet, G. W. J., Izumori, K., & Watkin, D. J. (2008). 1-Deoxy-d-galactitol (l-fucitol). Acta Crystallographica Section E: Structure Reports Online, 64(8), o1429. [Link]

  • 1-Deoxy-d-galactitol (l-fucitol). (n.d.). ResearchGate. [Link]

  • 1-Deoxy-d-galactitol (l-fucitol). (2008, July 2). IUCr Journals. [Link]

  • Jenkinson, S. F., Fleet, G. W. J., & Watkin, D. J. (2011). 1-Deoxy-1-fluoro-l-galactitol. Acta Crystallographica Section E: Structure Reports Online, 67(1), o183. [Link]

  • Galactitol – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Galactitol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 1-Deoxy-1-nitro-L-galactitol. (n.d.). Georganics. [Link]

  • Dexamethasone phosphate. (n.d.). CAS Common Chemistry. Retrieved February 15, 2026, from [Link]

  • Galactitol. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics. (2024, February 27). MDPI. [Link]

  • L-Fucitol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • N-Methyl-N-nitrosourea. (n.d.). CAS Common Chemistry. Retrieved February 15, 2026, from [Link]

  • The roles of galactitol, galactose-1-phosphate, and phosphoglucomutase in galactose-induced toxicity in Saccharomyces cerevisiae. (2008, October 1). PubMed. [Link]

  • UNDERSTANDING GALACTOSEMIA. (n.d.). Applied Therapeutics. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Validated Assay for Screening α-L-Fucosidase Inhibitors Featuring L-Fucitol

Abstract This application note provides a comprehensive, step-by-step protocol for conducting an in vitro inhibition assay for alpha-L-fucosidase (α-L-fucosidase). α-L-fucosidase is a glycoside hydrolase that plays a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for conducting an in vitro inhibition assay for alpha-L-fucosidase (α-L-fucosidase). α-L-fucosidase is a glycoside hydrolase that plays a critical role in various physiological and pathological processes, including inflammation, cancer, and lysosomal storage diseases.[1] Consequently, the identification of potent and specific inhibitors of this enzyme is a key objective in drug discovery and development. This guide is designed for researchers, scientists, and drug development professionals, offering a robust and self-validating system for screening potential inhibitors. We detail a colorimetric assay using p-nitrophenyl-α-L-fucopyranoside (PNP-α-L-Fuc) as a substrate and utilize L-Fucitol as an exemplary test compound. To ensure assay validity, the potent competitive inhibitor 1,5-dideoxy-1,5-imino-L-fucitol (Deoxyfuconojirimycin) is incorporated as a positive control. The protocol is presented with in-depth explanations of the underlying scientific principles, data analysis procedures, and visual aids to ensure clarity and reproducibility.

Introduction: The Significance of α-L-Fucosidase Inhibition

Alpha-L-fucosidase (EC 3.2.1.51) is a lysosomal and extracellular enzyme responsible for the hydrolysis of terminal α-L-fucosyl residues from a wide range of glycoconjugates.[1] This enzymatic activity is integral to the turnover of glycoproteins and glycolipids, and its dysregulation is implicated in several disease states. Elevated levels of α-L-fucosidase have been observed in the serum of patients with various cancers, including hepatocellular carcinoma, and are often associated with a poor prognosis.[2] Furthermore, the enzyme is involved in inflammatory processes and host-pathogen interactions.[1] A deficiency in α-L-fucosidase activity leads to the lysosomal storage disorder fucosidosis, a severe neurovisceral disease.[1]

Given its central role in these pathologies, α-L-fucosidase has emerged as a compelling therapeutic target. The development of small molecule inhibitors of this enzyme holds promise for the treatment of cancer, inflammatory disorders, and potentially for modulating viral infections. This application note provides a detailed protocol to screen for and characterize such inhibitors, using L-Fucitol as a test case and the well-characterized inhibitor Deoxyfuconojirimycin as a benchmark.

Assay Principle and Rationale

The α-L-fucosidase inhibition assay described herein is a colorimetric, in vitro enzyme assay. The fundamental principle involves the enzymatic cleavage of a chromogenic substrate, p-nitrophenyl-α-L-fucopyranoside (PNP-α-L-Fuc), by α-L-fucosidase. The enzyme hydrolyzes the glycosidic bond in PNP-α-L-Fuc, releasing L-fucose and p-nitrophenol (PNP).

Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a strong absorbance at 405 nm. The intensity of the yellow color produced is directly proportional to the amount of p-nitrophenol generated and, therefore, to the activity of α-L-fucosidase.

In the presence of an inhibitor, the catalytic activity of α-L-fucosidase is reduced, leading to a decrease in the amount of p-nitrophenol produced. By measuring the absorbance at 405 nm in the presence and absence of a test compound, the percentage of inhibition can be calculated. A dose-response curve can then be generated by testing a range of inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50), a key parameter for quantifying the potency of an inhibitor.

L-Fucitol, a sugar alcohol, is structurally related to L-fucose, the natural product of the enzymatic reaction. While its derivatives are known potent inhibitors, L-Fucitol itself is used here as a test compound to illustrate the screening process.[3] In contrast, 1,5-dideoxy-1,5-imino-L-fucitol (Deoxyfuconojirimycin) is a potent competitive inhibitor of α-L-fucosidase, with a reported Ki in the nanomolar range, making it an ideal positive control for assay validation.[4][5][6]

Mechanism of α-L-Fucosidase Action and Inhibition

G cluster_0 Enzymatic Reaction cluster_1 Competitive Inhibition Enzyme Enzyme Substrate PNP-α-L-Fuc EI_Complex Enzyme-Inhibitor Complex (Inactive) Substrate->EI_Complex Blocked ES_Complex Enzyme-Substrate Complex Products L-Fucose + p-Nitrophenol (Yellow at alkaline pH) Inhibitor Deoxyfuconojirimycin (Positive Control)

Materials and Reagents

Equipment
  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well, clear, flat-bottom microplates

  • Single and multichannel pipettes

  • Incubator set to 37°C

  • Vortex mixer

  • pH meter

Reagents
  • α-L-Fucosidase (from bovine kidney or other suitable source)

  • p-Nitrophenyl-α-L-fucopyranoside (PNP-α-L-Fuc)

  • L-Fucitol (Test Compound)

  • 1,5-Dideoxy-1,5-imino-L-fucitol (Deoxyfuconojirimycin) (Positive Control Inhibitor)

  • Sodium Citrate

  • Citric Acid

  • Sodium Carbonate

  • Dimethyl Sulfoxide (DMSO)

  • Ultrapure water

Buffer and Solution Preparation
  • Assay Buffer (100 mM Sodium Citrate, pH 5.5): Prepare by dissolving sodium citrate and citric acid in ultrapure water. Adjust the pH to 5.5 at 25°C. This buffer should be prepared fresh.

  • Substrate Stock Solution (10 mM PNP-α-L-Fuc): Dissolve PNP-α-L-Fuc in Assay Buffer. This solution may need gentle warming to fully dissolve. Store in aliquots at -20°C, protected from light.

  • Stop Solution (200 mM Sodium Carbonate): Dissolve sodium carbonate in ultrapure water. Store at room temperature.

  • Test Compound Stock Solution (e.g., 100 mM L-Fucitol): Dissolve L-Fucitol in ultrapure water or DMSO.

  • Positive Control Stock Solution (e.g., 1 mM Deoxyfuconojirimycin): Dissolve Deoxyfuconojirimycin in ultrapure water. Store in aliquots at -20°C.

  • Enzyme Working Solution: On the day of the assay, dilute the α-L-fucosidase stock solution in cold Assay Buffer to the desired working concentration (e.g., 0.1 U/mL). The optimal concentration should be determined empirically to ensure the reaction remains in the linear range during the incubation period.

Experimental Protocol

This protocol is designed for a 96-well plate format, allowing for the testing of multiple concentrations of the test compound and controls in duplicate or triplicate.

Assay Workflow Overview

G Start Start Prep_Inhibitor Prepare serial dilutions of L-Fucitol and Deoxyfuconojirimycin Start->Prep_Inhibitor Add_Inhibitor Add inhibitor dilutions, controls, and enzyme to plate Prep_Inhibitor->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C for 10 minutes Add_Inhibitor->Pre_Incubate Add_Substrate Add PNP-α-L-Fuc to initiate reaction Pre_Incubate->Add_Substrate Incubate Incubate at 37°C for 20 minutes Add_Substrate->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Read_Absorbance Read absorbance at 405 nm Stop_Reaction->Read_Absorbance Analyze_Data Calculate % inhibition and IC50 value Read_Absorbance->Analyze_Data End End Analyze_Data->End

Step-by-Step Procedure
  • Prepare Serial Dilutions of Test Compound and Positive Control:

    • Prepare a series of dilutions of L-Fucitol and Deoxyfuconojirimycin in Assay Buffer from their respective stock solutions. A 10-point, 3-fold serial dilution is recommended to cover a broad concentration range. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v) to avoid enzyme inhibition by the solvent.

  • Set up the 96-Well Plate:

    • A typical plate layout is shown below. All volumes are per well.

    • Blank (No Enzyme): 25 µL Assay Buffer + 25 µL Assay Buffer + 50 µL Substrate Working Solution.

    • 100% Activity Control (No Inhibitor): 25 µL Assay Buffer (with DMSO if used for inhibitors) + 25 µL Enzyme Working Solution + 50 µL Substrate Working Solution.

    • Test Compound Wells: 25 µL of each L-Fucitol dilution + 25 µL Enzyme Working Solution + 50 µL Substrate Working Solution.

    • Positive Control Wells: 25 µL of each Deoxyfuconojirimycin dilution + 25 µL Enzyme Working Solution + 50 µL Substrate Working Solution.

  • Pre-incubation:

    • To the appropriate wells, add 25 µL of the inhibitor dilutions (L-Fucitol and Deoxyfuconojirimycin) or Assay Buffer for the controls.

    • Add 25 µL of the Enzyme Working Solution to all wells except the Blank wells.

    • Mix the plate gently by tapping and pre-incubate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate the Enzymatic Reaction:

    • Prepare the Substrate Working Solution by diluting the 10 mM PNP-α-L-Fuc stock solution in Assay Buffer to a final concentration of 2 mM.

    • Add 50 µL of the Substrate Working Solution to all wells to start the reaction. Mix gently.

  • Incubation:

    • Incubate the plate at 37°C for 20 minutes. The incubation time may be adjusted to ensure the absorbance of the 100% activity control remains within the linear range of the microplate reader (typically < 1.5).

  • Stop the Reaction:

    • Add 100 µL of Stop Solution to all wells to terminate the enzymatic reaction and develop the color.

  • Measure Absorbance:

    • Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis and Interpretation

  • Correct for Background Absorbance:

    • Subtract the average absorbance of the Blank wells from the absorbance of all other wells.

  • Calculate Percent Inhibition:

    • The percentage of inhibition for each concentration of the test compound is calculated using the following formula:

    % Inhibition = [1 - (Corrected Absorbance of Test Well / Corrected Absorbance of 100% Activity Control)] x 100

  • Determine the IC50 Value:

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Expected Results
  • L-Fucitol (Test Compound): As L-Fucitol is not expected to be a potent inhibitor, high concentrations may be required to observe any significant inhibition. It is possible that no inhibition will be observed within the tested concentration range.

  • Deoxyfuconojirimycin (Positive Control): This compound should exhibit potent inhibition of α-L-fucosidase, with a low IC50 value, confirming the validity of the assay.

Sample Data Table
Inhibitor Concentration (µM)% Inhibition (L-Fucitol)% Inhibition (Deoxyfuconojirimycin)
100015.298.5
3338.197.9
1112.595.3
370.890.1
12.30.175.6
4.10.052.3
1.370.028.9
0.460.010.2
0.150.02.1
0.050.00.5
IC50 (µM) > 1000 ~4.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Troubleshooting and Assay Validation

  • High Background Absorbance: This may be due to spontaneous hydrolysis of the substrate. Prepare fresh substrate solution and ensure the pH of the Assay Buffer is correct.

  • Low Signal (Low Enzyme Activity): Increase the enzyme concentration or the incubation time. Ensure the enzyme has been stored correctly and has not lost activity.

  • No Inhibition by Positive Control: Verify the concentration and integrity of the Deoxyfuconojirimycin stock solution. Check the assay conditions (pH, temperature) as they can affect inhibitor binding.

  • Assay Linearity: It is crucial to ensure that the enzymatic reaction is in the linear range during the incubation period. This can be verified by running a time-course experiment with the 100% activity control and observing a linear increase in absorbance over time.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for screening and characterizing inhibitors of α-L-fucosidase. By incorporating appropriate controls, such as a potent known inhibitor, the assay is self-validating and provides a robust platform for identifying novel therapeutic agents targeting this important enzyme. The use of L-Fucitol as a test compound illustrates the application of this protocol for evaluating molecules with unknown or weak inhibitory potential. This assay can be readily adapted for high-throughput screening campaigns, accelerating the discovery of new drug candidates.

References

  • Winchester, B., et al. (1990). Inhibition of α-l-fucosidase by derivatives of deoxyfuconojirimycin and deoxymannojirimycin. Biochemical Journal, 265(1), 277–282. [Link]

  • PubMed. (1990). Inhibition of alpha-L-fucosidase by derivatives of deoxyfuconojirimycin and deoxymannojirimycin. National Center for Biotechnology Information. [Link]

  • Winchester, B., et al. (1990). Inhibition of alpha-L-fucosidase by derivatives of deoxyfuconojirimycin and deoxymannojirimycin. PMC. [Link]

  • BioCrick. (n.d.). L-Fucitol | CAS:13074-06-1. Retrieved from [Link]

  • J-GLOBAL. (n.d.). Biochemical and structural analysis on inhibition mechanism of 1,2-α-L-fucosidase (AfcA) by deoxyfuconojirimycin. Retrieved from [Link]

  • PubMed. (1986). Active-site-directed inactivation of human liver alpha-L-fucosidase by conduritol C trans-epoxide. National Center for Biotechnology Information. [Link]

  • PubMed. (2010). Structural basis of alpha-fucosidase inhibition by iminocyclitols with K(i) values in the micro- to picomolar range. National Center for Biotechnology Information. [Link]

  • Lin, C.-H., et al. (2006). Discovery of Different Types of Inhibition between the Human and Thermotoga maritima R-Fucosidases by Fuconojirimycin. Biochemistry, 45(18), 5779–5788. [Link]

  • PubMed. (2013). Three dimensional structure of a bacterial α-l-fucosidase with a 5-membered iminocyclitol inhibitor. National Center for Biotechnology Information. [Link]

  • Assay Genie. (n.d.). alpha-L- Fucosidase Assay Kit (AFU) (BA0023). Retrieved from [Link]

  • Laukötter, J., et al. (2021). Deciphering α-L-Fucosidase Activity Contribution in Human and Mouse. International Journal of Molecular Sciences, 22(17), 9496. [Link]

  • Jeyakumaran, P., et al. (2016). IC 50 values for α-glucosidase and α-amylase inhibitory activities of the plant extracts. ResearchGate. [Link]

  • Wikipedia. (n.d.). Tissue alpha-L-fucosidase. Retrieved from [Link]

  • Hu, Y., et al. (2023). Prognostic and immunological role of alpha-L-fucosidase 2 (FUCA2) in hepatocellular carcinoma. Translational Cancer Research, 12(2), 438-450. [Link]

Sources

Application

Technical Application Note: Optimizing 1-Deoxy-L-galactitol Solubilization for Bioassays

Executive Summary This guide details the physicochemical handling of 1-Deoxy-L-galactitol (synonyms: L-Fucitol, 1-Deoxy-D-galactitol), a reduced sugar alcohol derivative of L-fucose.[1] Critical for studies involving fuc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the physicochemical handling of 1-Deoxy-L-galactitol (synonyms: L-Fucitol, 1-Deoxy-D-galactitol), a reduced sugar alcohol derivative of L-fucose.[1] Critical for studies involving fucose metabolism, chaperone therapies for lysosomal storage diseases, and bacterial isomerase kinetics, this compound presents specific solubility challenges.

While highly soluble in water (>100 mg/mL), its behavior in organic solvents like methanol is distinct, often leading to precipitation or crystallization—a property useful for purification but detrimental for assay reproducibility.[1] This note provides validated protocols for preparing stable aqueous master stocks and outlines the limitations of methanolic preparations in biological workflows.

Physicochemical Analysis: Water vs. Methanol[2][3]

The choice of solvent dictates the stability and utility of 1-Deoxy-L-galactitol in experimental setups.[1]

Comparative Solubility Table
FeatureWater (HPLC Grade) Methanol (MeOH)
Solubility Limit (RT) High (~100–125 mg/mL)Low/Sparingly Soluble (<10 mg/mL)
Dissolution Kinetics Rapid with sonicationSlow; requires heating to reflux
Thermodynamic State Stable solutionMetastable; prone to crystallization upon cooling
Assay Compatibility Universal (Enzymatic, Cell-based)Restricted (Synthesis, Precipitation assays)
Storage Stability High (if sterile filtered, -20°C)Moderate (Evaporation risk)
Expert Insight: The Crystallization Trap

1-Deoxy-L-galactitol is structurally rigid.[1] In methanol, it exhibits a steep solubility curve relative to temperature. While it dissolves in boiling methanol, cooling to room temperature often induces the formation of hydrogen-bonded crystalline layers.[1] Do not use methanol for creating high-concentration stock solutions intended for serial dilution, as unnoticed micro-crystals will skew concentration data.[1]

Protocol A: Preparation of Aqueous Master Stock (Recommended)[1]

Objective: Create a verified 100 mg/mL (approx. 600 mM) stock solution for bioassays.

Materials
  • 1-Deoxy-L-galactitol (Solid, ≥98% Purity)[1][2]

  • Ultrapure Water (Type I, 18.2 MΩ[1]·cm)

  • 0.22 µm PVDF or PES Syringe Filter (Sterile)[1]

  • Ultrasonic Water Bath[1]

Step-by-Step Methodology
  • Weighing: Accurately weigh 100 mg of 1-Deoxy-L-galactitol into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 800 µL of Ultrapure Water. Note: Do not add the full 1 mL yet to account for the displacement volume of the solid.

  • Sonication (Critical Step): Vortex for 30 seconds. If undissolved particles remain, place the tube in an ultrasonic bath at ambient temperature for 5–10 minutes.

    • Why? The crystal lattice energy of sugar alcohols can delay dissolution.[1] Sonication breaks this lattice more effectively than heat, preserving chemical integrity.

  • Volume Adjustment: Once fully dissolved (clear solution), adjust the final volume to 1.0 mL with Ultrapure Water.

  • Sterilization: Pass the solution through a 0.22 µm syringe filter into a fresh, sterile cryovial.

    • Causality: Sugar alcohols are carbon sources for microbial growth.[1] Filtration prevents bacterial degradation during storage.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C . Stable for 6 months.

Protocol B: Handling in Methanol (Restricted Use)

Objective: Use only for specific organic synthesis steps or recrystallization purification. Not for bioassays.

  • Heating Required: To dissolve significant quantities (>10 mg/mL), the methanol must be heated near its boiling point (64.7°C).[1]

  • Immediate Use: The solution must be used immediately while warm.[1]

  • Phase Separation: Upon cooling, expect phase separation or needle-like crystal formation.[1]

  • Assay Interference: Even if soluble, methanol concentrations >1% are often toxic to mammalian cells and inhibitory to metabolic enzymes (e.g., Fucokinase), confounding data.[1]

Assay Application: Enzymatic Kinetics (Fucose Isomerase/Kinase)[1]

When using 1-Deoxy-L-galactitol as a substrate analog or competitive inhibitor, precise concentration control is vital.[1]

Workflow Logic

The compound is often used to study the active site geometry of enzymes like L-Fucose Isomerase .[1] Because it lacks the carbonyl group necessary for isomerization, it acts as a dead-end complex, allowing crystallographic capture of the enzyme-substrate state.[1]

Experimental Workflow Diagram

G Start Solid 1-Deoxy-L-galactitol SolventSelect Select Solvent Start->SolventSelect WaterPath Dissolve in Water (100 mg/mL) SolventSelect->WaterPath Bioassays MeOHPath Dissolve in Methanol (Heat Required) SolventSelect->MeOHPath Purification Only Sonication Sonication (5-10 mins, RT) WaterPath->Sonication Crystallization Risk: Precipitation upon cooling MeOHPath->Crystallization Filtration Sterile Filtration (0.22 µm) Sonication->Filtration AssayReady Master Stock (-20°C Storage) Filtration->AssayReady Crystallization->Start Recrystallize App_Enzyme Enzyme Kinetics (Fucokinase/Isomerase) AssayReady->App_Enzyme App_Cell Cellular Assays (Metabolic Competition) AssayReady->App_Cell

Caption: Decision matrix for solubilization. Green path indicates the validated workflow for biological assays. Red path highlights the instability of methanolic solutions.[1]

References

  • TargetMol. (2024). L-Fucitol (1-Deoxy-D-galactitol) Chemical Properties and Solubility. TargetMol. Link[1]

  • MedChemExpress. (2024).[1] L-Fucitol Product Information and Solubility Protocol. MedChemExpress. Link

  • Jenkinson, S. F., et al. (2008).[1] 1-Deoxy-D-galactitol (L-fucitol).[1][2][3][4][5][6][7] Acta Crystallographica Section E: Structure Reports Online, 64(8), o1429. Link

  • Cayman Chemical. (2022).[1][7] L-Fucitol Product Insert and Stability Data. Cayman Chemical.[1][7] Link

  • Seemann, J. E., & Schulz, G. E. (1997).[1] Structure and mechanism of L-fucose isomerase from Escherichia coli. Journal of Molecular Biology, 273(1), 256-268.[1][7] Link

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Method

Using 1-Deoxy-L-galactitol as a reference standard in GC-MS metabolomics

An Application Note and Protocol for the Use of 1-Deoxy-L-galactitol as a Reference Standard in GC-MS Metabolomics Authored by: A Senior Application Scientist Introduction: The Imperative for Precision in Metabolomics Me...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Use of 1-Deoxy-L-galactitol as a Reference Standard in GC-MS Metabolomics

Authored by: A Senior Application Scientist

Introduction: The Imperative for Precision in Metabolomics

Metabolomics, the large-scale study of small molecules within biological systems, provides a functional readout of the physiological state of a cell or organism. Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone of metabolomic analysis due to its high resolution, sensitivity, and broad coverage of metabolites, particularly for volatile or semi-volatile compounds such as sugars, amino acids, and organic acids.[1][2] However, the multi-step workflow inherent to GC-MS, from sample extraction and derivatization to injection and ionization, introduces significant potential for analytical variability.[3]

To ensure data accuracy and enable meaningful biological interpretation, it is essential to correct for this variability. The use of an internal standard (IS) is a universally accepted strategy to achieve this.[4][5] An internal standard is a compound of known concentration added to every sample, calibrator, and quality control sample at the beginning of the workflow.[5] By monitoring the signal of the IS relative to the target analytes, we can normalize the data, correcting for variations in sample handling, derivatization efficiency, and instrument response.[3][5] This application note provides a detailed guide on the selection and use of 1-Deoxy-L-galactitol (also known as L-Fucitol) as a robust internal standard for the analysis of polar metabolites, particularly sugars and sugar alcohols, in GC-MS-based metabolomics.

Why 1-Deoxy-L-galactitol? A Chemically Sound Rationale

The selection of an appropriate internal standard is critical for the success of a quantitative metabolomics study.[6] An ideal IS should be chemically similar to the analytes of interest but structurally distinct enough to be chromatographically resolved, and it should not be naturally present in the biological samples being analyzed.[5][6] 1-Deoxy-L-galactitol, a six-carbon sugar alcohol, meets these criteria exceptionally well for several reasons:

  • Exogenous Origin: 1-Deoxy-L-galactitol is not a common metabolite in mammalian or microbial systems, ensuring that its detected signal originates solely from the known amount added by the researcher.

  • Chemical Similarity: As a polyol (sugar alcohol), it shares structural and chemical properties with a large class of key primary metabolites, including glucose, fructose, sorbitol, and mannitol.[7][8] This similarity ensures that it behaves comparably during extraction, derivatization, and chromatographic separation, making it an excellent normalizer for these compound classes.[6]

  • Stability: 1-Deoxy-L-galactitol is a stable compound that does not degrade during sample preparation or analysis.[9][10]

  • GC-MS Compatibility: Like other sugars and polyols, it is not directly volatile. However, it is readily derivatized—typically via silylation—to produce a thermally stable and volatile compound that exhibits excellent chromatographic behavior on common non-polar GC columns.[11][12]

Experimental Workflow Overview

The successful application of 1-Deoxy-L-galactitol as an internal standard involves a precise and consistent workflow. The key stages are outlined below, with detailed protocols provided in the subsequent sections.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Data Processing Sample Biological Sample (e.g., Plasma, Urine, Tissue) Spike Spike with 1-Deoxy-L-galactitol Internal Standard Sample->Spike Add known conc. Extract Metabolite Extraction (e.g., with cold Methanol/Water) Spike->Extract Dry Evaporation to Dryness (e.g., under N2 stream) Extract->Dry Deriv1 Step 1: Methoxyamination (Protects carbonyl groups) Dry->Deriv1 Deriv2 Step 2: Silylation (TMS) (Increases volatility) Deriv1->Deriv2 GCMS GC-MS Analysis Deriv2->GCMS Data Data Acquisition (Peak Integration) GCMS->Data Norm Normalization (Analyte Area / IS Area) Data->Norm Quant Quantification & Statistical Analysis Norm->Quant

Figure 1: Standard workflow for using 1-Deoxy-L-galactitol in GC-MS metabolomics.

Detailed Protocols

Protocol 1: Preparation of Internal Standard Stock Solution

Causality: Preparing an accurate and stable stock solution is the foundation of quantitative analysis. Using a high-purity standard and a precise solvent ensures that the amount of IS added to each sample is known and consistent.

  • Reagents and Materials:

    • 1-Deoxy-L-galactitol (L-Fucitol), >98% purity

    • High-purity water (e.g., LC-MS grade)

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Micropipettes

  • Procedure:

    • Accurately weigh approximately 10 mg of 1-Deoxy-L-galactitol and record the exact weight.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add approximately 8 mL of high-purity water, vortex to dissolve completely.

    • Bring the flask to the 10 mL mark with water, cap, and invert several times to ensure homogeneity. This creates a 1 mg/mL Primary Stock Solution .

    • Prepare a Working Stock Solution (e.g., 100 µg/mL) by performing a 1:10 dilution of the Primary Stock Solution in high-purity water.

    • Aliquot the Working Stock Solution into smaller volumes in microcentrifuge tubes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Sample Preparation and Derivatization

Causality: This two-step derivatization is crucial for analyzing sugars and related compounds by GC-MS. Methoxyamination stabilizes reactive carbonyl groups, preventing the formation of multiple isomers and leading to single, sharp chromatographic peaks.[13] Subsequent silylation replaces active hydrogens on hydroxyl groups with trimethylsilyl (TMS) groups, which drastically reduces polarity and increases volatility, making the analytes suitable for gas chromatography.[12]

  • Reagents and Materials:

    • 1-Deoxy-L-galactitol Working Stock Solution (from Protocol 1)

    • Biological samples (e.g., 50 µL plasma)

    • Extraction Solvent (e.g., 80% Methanol in water, pre-chilled to -20°C)

    • Methoxyamine hydrochloride solution (20 mg/mL in pyridine)

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

    • Heater block or oven

    • Nitrogen evaporator or vacuum concentrator

    • GC vials with inserts

  • Procedure:

    • Spiking and Extraction:

      • To a 1.5 mL microcentrifuge tube, add 50 µL of your biological sample (plasma, urine, etc.).

      • Add 10 µL of the 100 µg/mL 1-Deoxy-L-galactitol Working Stock Solution.

      • Add 500 µL of ice-cold 80% methanol.

      • Vortex vigorously for 1 minute to precipitate proteins and extract metabolites.

      • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Drying:

      • Carefully transfer 400 µL of the supernatant to a new tube or a GC vial insert.

      • Evaporate the solvent to complete dryness using a nitrogen evaporator or vacuum concentrator. It is critical to ensure the sample is completely dry.

    • Step 1: Methoxyamination:

      • Add 20 µL of the methoxyamine hydrochloride solution to the dried extract.

      • Vortex for 1 minute.

      • Incubate at 60°C for 45 minutes with shaking.

      • Allow the sample to cool to room temperature.

    • Step 2: Silylation (TMS Derivatization):

      • Add 80 µL of MSTFA + 1% TMCS to the sample.

      • Vortex for 1 minute.

      • Incubate at 60°C for 30 minutes.

      • Cool to room temperature, and transfer the final solution to a GC vial for analysis.

Protocol 3: GC-MS Instrument Configuration

Causality: The instrument parameters are chosen to achieve good separation of the derivatized metabolites. A non-polar column like a DB-5 is excellent for separating a wide range of TMS-derivatized compounds. The temperature gradient allows for the sequential elution of analytes based on their boiling points, from more volatile to less volatile compounds.

Table 1: Example GC-MS Parameters

ParameterSettingRationale
Gas Chromatograph
Injection Volume1 µLStandard volume to avoid column overloading.
Inlet Temperature250°CEnsures rapid volatilization of derivatized analytes.
Injection ModeSplitlessMaximizes sensitivity for trace-level metabolite detection.
Carrier GasHelium, constant flow at 1.0 mL/minInert gas providing good chromatographic efficiency.
GC ColumnDB-5ms (or similar), 30 m x 0.25 mm, 0.25 µmA robust, low-bleed column suitable for a wide range of metabolites.[2]
Oven Program
Initial Temperature80°C, hold for 2 minAllows for focusing of analytes at the head of the column.
Ramp 115°C/min to 180°CSeparates smaller, more volatile compounds.
Ramp 25°C/min to 240°CProvides better resolution for co-eluting sugars and polyols.
Ramp 320°C/min to 300°C, hold for 5 minElutes larger, less volatile compounds and cleans the column.
Mass Spectrometer
Transfer Line Temp280°CPrevents condensation of analytes between GC and MS.
Ion Source Temp230°CStandard temperature for electron ionization.[13]
Ionization ModeElectron Ionization (EI) at 70 eVStandard energy for creating reproducible fragmentation patterns.
MS Scan Range50 - 600 m/zCovers the expected mass range of TMS-derivatized metabolites.

Data Processing and Normalization

The fundamental principle of using an internal standard is to calculate the response factor, which is the ratio of the analyte's peak area to the internal standard's peak area.[5]

  • Peak Integration: After data acquisition, integrate the chromatographic peaks for your target analytes and for the 1-Deoxy-L-galactitol internal standard. The derivatized 1-Deoxy-L-galactitol will have a unique retention time and mass spectrum that should be confirmed with a pure standard.

  • Normalization Calculation: For each analyte in every sample, calculate the normalized response using the following formula:

    Normalized Response = (Peak Area of Analyte) / (Peak Area of 1-Deoxy-L-galactitol)

  • Data Analysis: Use the resulting normalized response values for all subsequent statistical analyses (e.g., t-tests, ANOVA, PCA). This normalization corrects for variations in sample volume, extraction efficiency, and instrument drift, leading to more reliable and reproducible results.[3][4]

Table 2: Example of Data Normalization

Sample IDAnalyte (Glucose) Peak AreaIS (1-Deoxy-L-galactitol) Peak AreaNormalized Glucose Response
Control_11,250,000980,0001.28
Control_21,310,0001,050,0001.25
Treated_12,550,0001,020,0002.50
Treated_22,490,000995,0002.50

Note how minor variations in the IS peak area are corrected for, yielding a highly consistent normalized response within each group.

Conclusion

References

  • Development of a new procedure for selecting internal standards for gas chromatography/mass spectrometry-based plasma metabolome analysis. Analytical Methods (RSC Publishing).
  • Internal Standard Sets for Reliable Metabolomic Analysis. IROA Technologies.
  • Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide. Alfa Chemistry.
  • 1-Deoxy-d-galactitol (l-fucitol). PMC.
  • Internal Standards in metabolomics. IsoLife.
  • Urinary Galactitol and Galactonate Quantified by Isotope-Dilution Gas Chromatography-Mass Spectrometry. PubMed.
  • Sugar Alcohols Analysis Service. Creative Proteomics.
  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Crawford Scientific.
  • GC × GC-TOFMS metabolomics analysis identifies elevated levels of plasma sugars and sugar alcohols in diabetic mellitus patients with kidney failure. PMC.
  • Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions. MDPI.
  • 1-Deoxy-d-galactitol (l-fucitol). ResearchGate.
  • Urinary galactitol quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia. Clinical Laboratory International.
  • Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry | Request PDF. ResearchGate.
  • Correction: GC × GC-TOFMS metabolomics analysis identifies elevated levels of plasma sugars and sugar alcohols in diabetic mellitus patients with kidney failure. PMC.
  • 1-Deoxy-1-fluoro-l-galactitol. PMC.
  • A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. MDPI.
  • L-Fucitol (1-Deoxy-D-galactitol). MedChemExpress.
  • (PDF) Derivatization Methods in GC and GC/MS. ResearchGate.
  • Multi-Step Enzymatic Production and Purification of 2-Keto-3-Deoxy-Galactonate from Red-Macroalgae-Derived Agarose. MDPI.

Sources

Application

Technical Application Note: Preparation of 1-Deoxy-L-galactitol Stock Solution

Introduction & Scope 1-Deoxy-L-galactitol (often chemically related to or synonymous with specific stereoisomers of Fucitol ) is a sugar alcohol (alditol) derivative used in glycobiology to study fucose metabolism, glyco...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

1-Deoxy-L-galactitol (often chemically related to or synonymous with specific stereoisomers of Fucitol ) is a sugar alcohol (alditol) derivative used in glycobiology to study fucose metabolism, glycosylation pathways, and as a reference standard in metabolic flux analysis. Unlike glucose or galactose, deoxy-alditols lack specific hydroxyl groups, altering their transport and phosphorylation kinetics.

In cell culture applications—particularly for antibody production or glycosylation engineering—the purity and sterility of sugar additives are critical. Contaminants such as bacterial endotoxins or breakdown products from improper sterilization (e.g., caramelization during autoclaving) can induce artifacts in cell signaling or alter protein quality.

This guide provides a rigorous, self-validating protocol for preparing high-concentration stock solutions of 1-Deoxy-L-galactitol, ensuring stability and physiological compatibility.

Chemical Identity & Properties

Before preparation, verify the specific enantiomer required for your experiment. Note that nomenclature in deoxy-sugars can be direction-dependent (e.g., 1-Deoxy-D-galactitol is often synonymous with L-Fucitol). This protocol applies to the physicochemical properties of the 1-Deoxy-L-galactitol enantiomer.

PropertySpecification
Chemical Name 1-Deoxy-L-galactitol
Chemical Class Polyol / Deoxy-alditol
Molecular Formula C₆H₁₄O₅
Molecular Weight ~166.17 g/mol
Solubility (Water) High (>100 mg/mL); Hydrophilic
Solubility (DMSO) Moderate (Not recommended for cell culture if water works)
Appearance White to off-white crystalline solid
Storage (Solid) -20°C (Desiccated)

Preparation Protocol

Materials Required[1][2][3][4][5]
  • Reagent: 1-Deoxy-L-galactitol (High Purity >98%).

  • Solvent: Cell Culture Grade Water (Endotoxin-free, WFI).

  • Filtration: 0.22 µm PES (Polyethersulfone) syringe filter. Note: PES is preferred over Nylon for low protein/sugar binding.

  • Vessels: Sterile 15 mL or 50 mL polypropylene conical tubes.

  • Storage: Sterile 1.5 mL microcentrifuge tubes (Amber or opaque preferred if light sensitivity is unknown, though sugar alcohols are generally light-stable).

Calculations (Molarity)

To prepare 10 mL of a 100 mM Stock Solution:


[1]


Step-by-Step Workflow

Step 1: Weighing

  • Equilibrate the reagent vial to room temperature before opening to prevent condensation (sugar alcohols are hygroscopic).

  • Weigh 166.2 mg of 1-Deoxy-L-galactitol into a sterile weighing boat.

Step 2: Dissolution

  • Transfer the powder to a sterile 15 mL conical tube.

  • Add approximately 8 mL of Cell Culture Grade Water.

  • Critical: Do not add the full 10 mL yet. The solid contributes volume.

  • Vortex vigorously for 30–60 seconds. If crystals persist, warm the tube slightly (37°C water bath) for 5 minutes. Do not overheat.

  • Once fully dissolved, adjust the final volume to exactly 10.0 mL with water.

Step 3: Sterilization (The "Cold" Method)

  • Warning: Do NOT autoclave. Autoclaving can cause caramelization or Maillard reactions if trace amines are present, altering the chemical profile.

  • Draw the solution into a sterile syringe.[2]

  • Attach a 0.22 µm PES filter .

  • Dispense the filtrate into a new, sterile collection tube.

Step 4: Aliquoting & Storage

  • Aliquot into small volumes (e.g., 500 µL or 1 mL) to avoid repeated freeze-thaw cycles.

  • Label: "1-Deoxy-L-Gal, 100 mM, [Date], [Initials]".

  • Storage:

    • Short Term (1-2 weeks): 4°C.

    • Long Term (6 months): -20°C or -80°C.[1]

Visualizing the Workflow

The following diagram illustrates the critical decision points and workflow for preparing the stock solution, ensuring sterility and chemical integrity.

StockPreparation Start Start: 1-Deoxy-L-galactitol Powder Weigh Weigh Reagent (Calculate for 100 mM) Start->Weigh Solvent Add Solvent (Cell Culture Grade Water) Weigh->Solvent Dissolve Dissolve (Vortex / 37°C Bath) Solvent->Dissolve Check Visual Inspection (Clear Solution?) Dissolve->Check Autoclave Autoclave (Heat Sterilization) Dissolve->Autoclave Do NOT do this Check->Dissolve No (Precipitate) Filter Sterile Filtration (0.22 µm PES) Check->Filter Yes Aliquot Aliquot & Store (-20°C) Filter->Aliquot Fail Discard & Re-evaluate Autoclave->Fail Degradation Risk

Figure 1: Critical workflow for preparing heat-sensitive sugar alcohol solutions. Note the explicit exclusion of autoclaving.

Usage in Cell Culture[1]

Dosing Strategy

Typical working concentrations for deoxy-sugar analogs range from 1 mM to 10 mM , depending on the inhibition target (e.g., fucokinase competition).

Example Dilution (for 5 mM final conc.):

  • Culture Volume: 10 mL

  • Target Concentration: 5 mM

  • Stock Concentration: 100 mM[2]

  • Calculation:

    
    
    
  • Action: Add 500 µL of stock to 9.5 mL of media (or add directly to 10 mL if volume change <5% is acceptable).

Osmolarity Control

Adding high concentrations of sugars (>20 mM) can increase the osmolarity of the culture medium, potentially inducing osmotic stress.

  • Check: If using >10 mM, measure the osmolarity of the final medium.

  • Compensation: If necessary, reduce the NaCl concentration of the basal medium or use a fed-batch approach.

Scientific Rationale & Troubleshooting

Why Water and not DMSO?

1-Deoxy-L-galactitol is a polyol (sugar alcohol). Structurally, it is highly hydrophilic due to multiple hydroxyl groups. While DMSO is a universal solvent for lipophilic drugs, it is unnecessary for sugars and introduces cytotoxicity risks (typically >0.1% DMSO). Water is the biologically relevant solvent.[3]

Stability Issues

If the solution turns yellow upon storage, it indicates degradation (likely oxidation or contamination).

  • Cause: Non-sterile storage or high-temperature exposure.

  • Solution: Discard immediately. Freshly prepare stocks monthly if stability data is unavailable for your specific conditions.

Stereochemistry Verification

Ensure you are using 1-Deoxy-L-galactitol and not 1-Deoxy-D-galactitol (L-Fucitol). While they have identical solubility, their biological interaction with chiral enzymes (like kinases and dehydrogenases) will be diametrically opposite.

References

  • PubChem. (n.d.). Galactitol | C6H14O6.[3] National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • Jenkinson, S. F., et al. (2008). 1-Deoxy-D-galactitol (L-fucitol).[1][4][5] Acta Crystallographica Section E: Structure Reports Online. Retrieved February 21, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of 1-Deoxy-L-galactitol

Welcome to the technical support center for the synthesis of 1-Deoxy-L-galactitol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chemical reductio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Deoxy-L-galactitol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chemical reduction of 6-deoxy-L-galactose (commonly known as L-fucose), the direct precursor to 1-Deoxy-L-galactitol (also known as L-fucitol). Our goal is to provide you with in-depth, field-proven insights to enhance your experimental outcomes.

The conversion of the aldehyde group in a monosaccharide to a primary alcohol is a fundamental transformation in carbohydrate chemistry. While seemingly straightforward, achieving high yields requires careful control over reaction conditions to prevent side reactions and degradation. This guide addresses the most common challenges encountered during this synthesis.

Core Synthesis Pathway

The primary methods for synthesizing 1-Deoxy-L-galactitol involve the reduction of the aldehyde group of L-fucose. This can be achieved through two main routes: catalytic hydrogenation or chemical reduction with a hydride donor like sodium borohydride (NaBH₄).[1][2]

cluster_start Starting Material cluster_product Product cluster_methods Reduction Methods L-Fucose L-Fucose_label 6-deoxy-L-galactose (L-Fucose) H2_Catalyst Catalytic Hydrogenation (e.g., H₂, Raney Ni or Ru/C) NaBH4 Hydride Reduction (e.g., NaBH₄) Product Product_label 1-Deoxy-L-galactitol (L-Fucitol) H2_Catalyst->Product_label NaBH4->Product_label

Sources

Reference Data & Comparative Studies

Validation

Stereochemical &amp; Functional Analysis: 1-Deoxy-L-galactitol vs. 1-Deoxy-D-galactitol

Executive Summary: Defining the Chiral Landscape In the context of carbohydrate chemistry and drug development, the distinction between 1-Deoxy-L-galactitol and 1-Deoxy-D-galactitol is a matter of strict enantiomeric ide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Defining the Chiral Landscape

In the context of carbohydrate chemistry and drug development, the distinction between 1-Deoxy-L-galactitol and 1-Deoxy-D-galactitol is a matter of strict enantiomeric identity with profound implications for enzymatic recognition.

These molecules are chemically defined as fucitols (sugar alcohols derived from fucose). They serve as critical chiral building blocks and metabolic probes in rare sugar pathways.

  • 1-Deoxy-D-galactitol is synonymous with L-Fucitol (derived from L-Fucose).[1]

  • 1-Deoxy-L-galactitol is synonymous with D-Fucitol (derived from D-Fucose).

Critical Note for Drug Developers: Do not confuse these alditols (open-chain polyols) with 1-Deoxy-galactonojirimycin (DGJ) . DGJ is an iminosugar (nitrogen-containing ring) and the active pharmaceutical ingredient in Migalastat (Galafold™) for Fabry disease.[2] This guide focuses strictly on the alditol stereoisomers, which are used as metabolic reference standards and dehydrogenase substrates.

Chemical Identity & Stereochemical Comparison

The fundamental difference lies in the spatial arrangement of hydroxyl groups, specifically determining their interaction with NAD+-dependent dehydrogenases.

Table 1: Physicochemical Profile
Feature1-Deoxy-D-galactitol1-Deoxy-L-galactitol
Common Name L-Fucitol D-Fucitol
Parent Sugar L-Fucose (6-Deoxy-L-galactose)D-Fucose (6-Deoxy-D-galactose)
CAS Number 13074-06-114681-34-6
Molecular Formula C₆H₁₄O₅C₆H₁₄O₅
MW 166.17 g/mol 166.17 g/mol
Stereochemistry (2R, 3S, 4R, 5S)-hexane-1,2,3,4,5-pentol(2S, 3R, 4S, 5R)-hexane-1,2,3,4,5-pentol
Specific Rotation

+1.6° (c=1.0, H₂O)-1.9° (c=1.0, H₂O)
Solubility Highly soluble in water; sparingly in EtOHHighly soluble in water; sparingly in EtOH
Primary Application Substrate for Galactitol-2-DehydrogenaseChiral intermediate; Negative control in L-pathway assays

Data sourced from crystallographic analysis and metabolic profiling [1, 2].

Biological Performance & Enzymatic Specificity[5]

In metabolic engineering and assay development, these isomers are not interchangeable. Their performance is dictated by the "lock and key" specificity of polyol dehydrogenases.

Substrate Specificity: The Tagatose Pathway

The primary utility of 1-Deoxy-D-galactitol (L-Fucitol) is its role in the rare sugar conversion pathway .

  • Mechanism: Galactitol 2-dehydrogenase (GatDH) recognizes the specific chirality of L-Fucitol.

  • Reaction: It oxidizes L-Fucitol at the C2 position to form 1-Deoxy-D-tagatose .[3]

  • Contrast: 1-Deoxy-L-galactitol (D-Fucitol) acts as a poor substrate or competitive inhibitor in these systems due to the inverted stereochemistry at C2 and C4, preventing optimal hydride transfer to NAD+.

Pathway Visualization

The following diagram illustrates the specific metabolic fate of 1-Deoxy-D-galactitol compared to the blockage faced by the L-isomer in standard bacterial metabolism (e.g., Agrobacterium or E. coli engineered strains).

FucitolPath LFucose L-Fucose (Starting Material) LFucitol 1-Deoxy-D-galactitol (L-Fucitol) LFucose->LFucitol Reduction Tagatose 1-Deoxy-D-tagatose (Rare Sugar) LFucitol->Tagatose Oxidation (Specific) DFucitol 1-Deoxy-L-galactitol (D-Fucitol) DFucitol->Tagatose No Reaction (Stereo-mismatch) Reductase Aldose Reductase (NADPH) GatDH Galactitol 2-Dehydrogenase (GatDH) GatDH->LFucitol

Figure 1: Metabolic specificity of Galactitol 2-Dehydrogenase (GatDH) toward the 1-Deoxy-D-galactitol isomer.[1]

Experimental Protocol: Enzymatic Discrimination Assay

To verify the identity of a "1-Deoxy-galactitol" sample or to test dehydrogenase specificity, use this spectrophotometric kinetic assay. This protocol relies on the reduction of NAD+, which absorbs at 340 nm.

Objective

Quantify the oxidation rate of 1-Deoxy-D-galactitol vs. 1-Deoxy-L-galactitol by GatDH.

Reagents
  • Buffer: 50 mM Glycine-NaOH, pH 9.5 (High pH favors the oxidation direction).

  • Cofactor: 10 mM NAD+ stock in water.

  • Enzyme: Recombinant Galactitol 2-Dehydrogenase (purified from E. coli or Agrobacterium source).

  • Substrates: 100 mM stocks of 1-Deoxy-D-galactitol and 1-Deoxy-L-galactitol.

Workflow
  • Blanking: In a UV-transparent cuvette, mix 800 µL Buffer and 100 µL NAD+. Zero the spectrophotometer at 340 nm.

  • Reaction Initiation:

    • Add 50 µL of Substrate (Final conc: 5 mM).

    • Add 50 µL of Enzyme (approx. 0.5 Units).

    • Immediate mix by inversion.

  • Data Acquisition: Measure Absorbance (340 nm) every 10 seconds for 5 minutes at 25°C.

  • Calculation:

    • Calculate

      
       from the linear portion of the curve.
      
    • Activity (U/mL) =

      
      
      
    • Note: 6.22 is the millimolar extinction coefficient of NADH.

Expected Results
  • 1-Deoxy-D-galactitol: Rapid increase in A340 (Formation of NADH).

  • 1-Deoxy-L-galactitol: Negligible change in A340 (<5% of D-isomer rate), confirming stereochemical mismatch.

Synthesis & Sourcing Strategy

For researchers synthesizing these from scratch, the pathway dictates the precursor.

  • To synthesize 1-Deoxy-D-galactitol (L-Fucitol):

    • Start: L-Fucose.

    • Reagent: Sodium Borohydride (

      
      ) in water/ethanol.
      
    • Yield: Typically >90%.[2]

    • Purification: Cation exchange resin (remove Na+) followed by crystallization from Ethanol.

  • To synthesize 1-Deoxy-L-galactitol (D-Fucitol):

    • Start: D-Fucose (less common, more expensive).

    • Reagent: Sodium Borohydride (

      
      ).
      
    • Note: D-Fucose is often synthesized from D-Galactose via 6-deoxy-iodo intermediates, making the L-isomer significantly more accessible for large-scale applications.

References

  • Jenkinson, S. F., et al. (2008).[1] "1-Deoxy-D-galactitol (L-fucitol)."[4] Acta Crystallographica Section E, 64(8), o1429.

  • Yoshihara, A., et al. (2008).[1][3] "Rare sugar production: Enzymatic oxidation of L-fucitol to 1-deoxy-D-tagatose." Tetrahedron: Asymmetry, 19(6), 739-745.

  • PubChem. (2025).[5] "Galactitol Structure and Properties." National Library of Medicine.[5]

  • Creative Enzymes. (2025). "Galactitol 2-Dehydrogenase Activity Measurement."

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Acetylated L-Fucitol

For researchers, scientists, and drug development professionals navigating the complexities of carbohydrate analysis, understanding the nuances of mass spectrometry fragmentation is paramount. This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of carbohydrate analysis, understanding the nuances of mass spectrometry fragmentation is paramount. This guide provides an in-depth analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of acetylated L-fucitol, a derivative of the biologically significant 6-deoxy-L-galactose. By comparing its fragmentation to other common acetylated alditols, this document offers a practical framework for the identification and structural elucidation of carbohydrate derivatives.

Introduction: The Rationale for Alditol Acetate Derivatization

In the analysis of monosaccharide composition, particularly by gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step to ensure volatility. The conversion of monosaccharides to their corresponding alditol acetates is a robust and widely adopted method. This process involves the reduction of the aldehyde or ketone group to a primary alcohol, followed by the acetylation of all hydroxyl groups. This procedure offers a significant advantage: it eliminates the formation of anomeric isomers, which would otherwise complicate chromatographic separation, resulting in a single, sharp peak for each monosaccharide[1].

L-fucose, a deoxyhexose, is a common terminal monosaccharide on N- and O-glycans and is implicated in various biological processes, including cell adhesion and signaling. Its accurate identification and quantification are therefore crucial.

The Fragmentation Pathway of Acetylated L-Fucitol

The mass spectrum of a peracetylated alditol is characterized by a series of fragment ions resulting from the cleavage of the carbon-carbon backbone. The molecular ion (M+) peak of these derivatives is typically of very low abundance or completely absent in 70 eV EI-MS spectra[1]. Identification relies on the interpretation of the resulting fragmentation pattern.

L-Fucitol is a 6-deoxy-hexitol. This structural feature—the absence of a hydroxyl group at the C-6 position—is the primary determinant of its unique fragmentation pattern compared to acetylated hexitols. The general principles of fragmentation for peracetylated alditols are as follows:

  • Primary Fragmentation : The initial and most structurally informative fragmentation event is the cleavage of the C-C bonds along the alditol chain.

  • Secondary Fragmentation : The primary fragment ions can further undergo neutral losses of acetic acid (60 Da), ketene (42 Da), or acetic anhydride (102 Da)[1].

  • Base Peak : A ubiquitous feature in the mass spectra of acetylated compounds is the acetylium ion (CH₃CO⁺) at m/z 43, which is often the base peak[1].

Below is a diagram illustrating the primary fragmentation of acetylated L-fucitol.

Caption: Primary fragmentation of acetylated L-fucitol.

Comparative Fragmentation Analysis

To truly appreciate the diagnostic value of the acetylated L-fucitol fragmentation pattern, it is essential to compare it with other acetylated alditols. While stereoisomers (e.g., acetylated L-fucitol vs. acetylated L-rhamnitol) yield very similar mass spectra and are best distinguished by their GC retention times, significant differences are observed when comparing alditols with different numbers of carbon atoms or the presence/absence of a deoxy group[1].

Acetylated L-Fucitol (6-Deoxy-Hexitol) vs. Acetylated Hexitol

The most striking difference arises from the C-6 position. In a fully acetylated hexitol (e.g., from glucose or galactose), the C-6 carries a -CH₂(OAc) group. In acetylated L-fucitol, this is a methyl group (-CH₃). This leads to a predictable mass shift in fragments containing the C-6 terminus.

Characteristic Fragment Ion (m/z)Acetylated L-Fucitol (6-Deoxy-Hexitol)Acetylated Hexitol (e.g., Glucitol)Structural Origin
Primary Fragments
C1-C5 Fragment259361Cleavage between C5 and C6
C1-C4 Fragment187289Cleavage between C4 and C5
C1-C3 Fragment115217Cleavage between C3 and C4
C1-C2 Fragment-145Cleavage between C2 and C3
Secondary Fragments
Primary Fragment - AcOHe.g., 199 (from 259)e.g., 301 (from 361)Loss of acetic acid (60 Da)
Primary Fragment - CH₂COe.g., 217 (from 259)e.g., 319 (from 361)Loss of ketene (42 Da)
Base Peak 4343Acetylium ion (CH₃CO⁺)

Note: The m/z values are based on the expected fragmentation patterns. Actual spectra may show variations in relative intensities.

Acetylated L-Fucitol vs. Acetylated Pentitol

Comparing acetylated L-fucitol (a C6 backbone) to an acetylated pentitol (a C5 backbone, e.g., from xylose or arabinose) highlights the utility of the high mass fragments in determining the carbon chain length. The longest primary fragment from a pentitol will be significantly lighter than that from a hexitol or 6-deoxy-hexitol.

Characteristic Fragment Ion (m/z)Acetylated L-Fucitol (6-Deoxy-Hexitol)Acetylated Pentitol (e.g., Arabinitol)Structural Origin
Longest Primary Fragment 259 (C1-C5)289 (C1-C4)Cleavage of the terminal C-C bond
Other High Mass Fragments 187 (C1-C4)217 (C1-C3)Internal C-C bond cleavages
Base Peak 4343Acetylium ion (CH₃CO⁺)

Experimental Protocol: Alditol Acetate Preparation and GC-MS Analysis

The following protocol provides a reliable method for the preparation and analysis of alditol acetates from a monosaccharide sample.

Materials
  • Monosaccharide sample (e.g., L-fucose)

  • Sodium borohydride (NaBH₄) solution (2 M in 2 M NH₄OH)

  • Acetic acid

  • Methanol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Deionized water

  • Nitrogen gas supply

  • GC-MS system with a suitable capillary column (e.g., DB-5 or equivalent)

Derivatization Procedure
  • Reduction:

    • Dissolve ~1 mg of the carbohydrate sample in 250 µL of deionized water in a screw-cap vial.

    • Add 250 µL of 2 M NaBH₄ in 2 M NH₄OH.

    • Incubate at room temperature for 2-3 hours.

    • Quench the reaction by the dropwise addition of acetic acid until effervescence ceases.

  • Borate Removal:

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Add 500 µL of methanol and vortex. Evaporate to dryness.

    • Repeat the methanol addition and evaporation step three more times to ensure complete removal of borate salts as volatile methyl borate.

  • Acetylation:

    • To the dry sample, add 250 µL of pyridine and 250 µL of acetic anhydride.

    • Cap the vial tightly and incubate at 100°C for 1 hour.

    • Allow the sample to cool to room temperature.

  • Work-up:

    • Add 1 mL of deionized water to the reaction mixture.

    • Add 1 mL of DCM, vortex thoroughly, and centrifuge to separate the layers.

    • Carefully transfer the lower organic (DCM) layer to a clean vial.

    • Wash the organic layer with 1 mL of deionized water twice more.

    • Evaporate the final organic layer to dryness under a stream of nitrogen.

    • Reconstitute the dry alditol acetates in a suitable volume of DCM or ethyl acetate for GC-MS analysis.

cluster_workflow Alditol Acetate Workflow Start Monosaccharide Sample Reduction Reduction (NaBH₄) Start->Reduction Borate_Removal Borate Removal (Methanol Evaporation) Reduction->Borate_Removal Acetylation Acetylation (Acetic Anhydride, Pyridine) Borate_Removal->Acetylation Workup Liquid-Liquid Extraction (DCM/Water) Acetylation->Workup Analysis GC-MS Analysis Workup->Analysis

Caption: Experimental workflow for alditol acetate preparation.

GC-MS Parameters
  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: Initial temperature of 140°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 5 min.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Conclusion: A Self-Validating System

The analysis of acetylated L-fucitol by GC-MS provides a clear and reproducible fragmentation pattern that is distinct from other classes of acetylated alditols, such as hexitols and pentitols. The key diagnostic feature is the mass of the primary fragment ions, which are directly related to the 6-deoxy nature of the parent monosaccharide. While stereoisomers are not readily distinguished by EI-MS alone, the combination of GC retention time and the characteristic fragmentation pattern provides a high degree of confidence in the identification of L-fucitol. The described protocol, when coupled with careful analysis of the resulting mass spectra, constitutes a self-validating system for the robust identification of this important biological monosaccharide.

References

  • Stenutz, R. (2010, December 14). Mass Spectrometry of Partially Methylated Alditol Acetates. A Practical Guide to the Methylation Analysis of Carbohydrates. Retrieved from [Link]

  • De Castro, C. Acetylated Alditols: Advantages & Limitations. Glycopedia. Retrieved from [Link]

  • Higashi, K., et al. (2016). Preparation of the Partially Methylated Alditol Acetates Derived from CS Tetrasaccharides Containing Galactose for the Gas Chromatography/Mass Spectrometry Analysis. Bio-protocol, 6(22), e2013. [Link]

  • Lehr, T., et al. (2007). Structural characterization of N-glycans from the freshwater snail Biomphalaria glabrata cross-reacting with Schistosoma mansoni glycoconjugates. Glycobiology, 17(8), 828-846. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 445724, L-Fucitol. Retrieved from [Link].

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-Deoxy-L-galactitol for Laboratory Professionals

In the fast-paced environment of scientific research and drug development, the safe and responsible management of chemical waste is paramount. This guide provides detailed, step-by-step procedures for the proper disposal...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of scientific research and drug development, the safe and responsible management of chemical waste is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 1-Deoxy-L-galactitol, a sugar alcohol utilized in various research applications. Adherence to these protocols is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.

The information presented herein is synthesized from established laboratory safety guidelines and regulatory standards. The primary principle guiding these procedures is the conservative approach to chemical waste management: when in doubt, treat the waste as hazardous.

Hazard Assessment and Initial Considerations

1-Deoxy-L-galactitol, a sugar alcohol, is not classified as a hazardous substance under most regulations[1][2][3][4][5][6]. However, it is crucial to recognize that the disposal route depends on the form of the waste (solid or aqueous solution), its concentration, and the presence of any other chemicals.

Key Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling 1-Deoxy-L-galactitol and its waste.

  • Handle the chemical in a well-ventilated area to avoid inhalation of any dust or aerosols.

  • In case of a spill, sweep up the solid material and place it in a suitable container for disposal. Avoid generating dust.

Waste Segregation and Containerization: The First Line of Defense

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.

Protocol for Waste Collection:

  • Designate a Waste Container: Select a clean, dry, and chemically compatible container for collecting 1-Deoxy-L-galactitol waste. The original product container, if in good condition, is an ideal choice[7]. The container must have a secure, leak-proof closure.

  • Labeling: Immediately label the waste container with the following information[7][8][9]:

    • The words "Hazardous Waste" (as a conservative measure)

    • The full chemical name: "1-Deoxy-L-galactitol"

    • The composition of the waste (e.g., "Solid 1-Deoxy-L-galactitol" or "Aqueous solution of 1-Deoxy-L-galactitol, approx. 10%"). If it is a mixture, list all components and their approximate percentages.

    • The associated hazards (e.g., "Non-hazardous," but list any hazards from other components in a mixture).

    • The date the container was first used for waste accumulation.

  • Segregation: Store the 1-Deoxy-L-galactitol waste container separately from other chemical waste streams, such as acids, bases, oxidizers, and flammable solvents[7][9].

Disposal Procedures: A Step-by-Step Workflow

The appropriate disposal method for 1-Deoxy-L-galactitol depends on institutional policies and local regulations. While some guidelines permit the drain disposal of small quantities of non-hazardous sugars and sugar alcohols in aqueous solutions[10][11], others explicitly prohibit this practice[12]. Therefore, the most prudent and universally compliant approach is to manage it as chemical waste for professional disposal.

Recommended Disposal Protocol:
  • Collection:

    • Solid Waste: Carefully transfer any solid 1-Deoxy-L-galactitol waste into the designated and labeled waste container.

    • Aqueous Solutions: Pour aqueous solutions of 1-Deoxy-L-galactitol into a designated and labeled container for aqueous, non-hazardous waste. Do not mix with other solvent wastes.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[7][8]. This area must be under the control of laboratory personnel.

    • Ensure the SAA is inspected weekly for any signs of leakage or container degradation[7][8].

  • Arranging for Disposal:

    • Once the waste container is full or has been in storage for a period approaching your institution's limit (often six months to a year for partially filled containers), arrange for its collection by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor[8][12][13][14].

    • Follow your institution's specific procedures for requesting a waste pickup.

Disposal of Empty Containers:

Empty containers that held 1-Deoxy-L-galactitol must also be disposed of properly to prevent any residual chemical exposure.

  • Triple Rinsing:

    • Thoroughly rinse the empty container with a suitable solvent (e.g., water) at least three times[9][12].

    • The first rinsate should be collected and disposed of as chemical waste in the designated aqueous waste container[15]. Subsequent rinsates can typically be disposed of down the drain, but confirm this with your institutional guidelines.

  • Defacing the Label:

    • Completely remove or deface the original product label to avoid any confusion[12][15].

  • Final Disposal:

    • Once triple-rinsed and with the label removed, the container can generally be disposed of in the regular trash or designated laboratory glass/plastic recycling, in accordance with your facility's policies[15].

Summary of Disposal Guidelines

Waste TypeRecommended Disposal MethodKey Considerations
Solid 1-Deoxy-L-galactitol Collect in a labeled, sealed, compatible container for EHS pickup.Do not dispose of in regular trash.
Aqueous solutions of 1-Deoxy-L-galactitol Collect in a labeled, sealed, compatible container for EHS pickup.Do not dispose of down the drain unless explicitly permitted by your institution for small quantities of non-hazardous sugar alcohols. Check pH to ensure it is within the acceptable range for your facility if drain disposal is allowed[7][14].
Empty 1-Deoxy-L-galactitol Containers Triple rinse, with the first rinsate collected as chemical waste. Deface the label.Dispose of the clean, de-labeled container in the appropriate solid waste stream (trash or recycling) as per institutional policy[12][15].

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Waste Generate 1-Deoxy-L-galactitol Waste (Solid or Aqueous) Container Select & Label Compatible Waste Container Waste->Container Transfer Waste SAA Store in Designated Satellite Accumulation Area (SAA) Container->SAA Inspect Weekly Inspection of Container & SAA SAA->Inspect Pickup Arrange for Pickup by EHS or Licensed Contractor SAA->Pickup When Full or Time Limit Reached Transport Proper Disposal by Waste Management Facility Pickup->Transport

Caption: Workflow for the proper disposal of 1-Deoxy-L-galactitol waste.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Regulation of Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Chapter 20: Chemical Waste Management. University of Nevada, Reno.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Management of Hazardous Waste Procedure. Yale Environmental Health & Safety.
  • L-Fucitol (1-Deoxy-D-galactitol). MedChemExpress.
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
  • SAFETY DATA SHEET - 2-Deoxy-D-galactose. Fisher Scientific.
  • SAFETY DATA SHEET - 1-Deoxy-1-nitro-L-mannitol. Fisher Scientific.
  • Safety Data Sheet: 6-Deoxy-L-galactose. Carl ROTH.
  • 1-Deoxy-1-nitro-L-galactitol | CAS 94481-72-8. Santa Cruz Biotechnology.
  • Disposal of chemical wastes. RiskAssess.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Safety D
  • SAFETY DATA SHEET - L-(-)-Galactose. Thermo Fisher Scientific.
  • 1-Deoxy-d-galactitol (l-fucitol). PMC.
  • Safety D
  • Method Chemicals Disposal.
  • D-Galactose - Safety D
  • D-Galactose | BioSpectra, Inc.
  • (PDF) 1-Deoxy-d-galactitol (l-fucitol).

Sources

Handling

A Researcher's Guide to the Safe Handling of 1-Deoxy-L-galactitol

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, experience-driven safety and logistical information for handling 1-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, experience-driven safety and logistical information for handling 1-Deoxy-L-galactitol. As a sugar alcohol, 1-Deoxy-L-galactitol is generally considered to have a low hazard profile; however, its physical form as a powder necessitates rigorous handling protocols to mitigate risks of irritation and contamination. This document moves beyond a simple checklist to explain the reasoning behind each safety measure, ensuring a culture of safety and scientific excellence in your laboratory.

Understanding the Hazard Profile

1-Deoxy-L-galactitol, like its D-isomer, is a solid, crystalline powder.[2] The primary hazards associated with this compound in a laboratory setting are not from high chemical reactivity or toxicity, but from its physical state as a fine powder.[4][5]

  • Inhalation: Inhaling fine dust particles can cause respiratory tract irritation.[4]

  • Eye Contact: The crystalline nature of the powder can cause mechanical irritation to the eyes.[4][5]

  • Skin Contact: While not considered a significant skin irritant, prolonged contact with the powder may cause mild irritation.[4][5]

  • Ingestion: Ingestion of small quantities is unlikely to be harmful, though it should always be avoided through good laboratory practice.[4]

Core Principles of Safe Handling: Containment and Personal Protection

The cornerstone of safely handling powdered 1-Deoxy-L-galactitol is to minimize dust generation and to use appropriate personal protective equipment (PPE) to prevent contact.[4]

Engineering Controls: Your First Line of Defense

Whenever possible, handle 1-Deoxy-L-galactitol in a well-ventilated area. For procedures that may generate significant dust, such as weighing or transferring large quantities, the use of a chemical fume hood or a powder containment hood is strongly recommended.[4]

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE should be guided by a risk assessment of the specific procedure being performed. The following table outlines the recommended PPE for various common laboratory tasks involving 1-Deoxy-L-galactitol.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage and Transport Safety glassesNitrile glovesLab coatNot generally required
Weighing and Transfer Safety gogglesNitrile glovesLab coatN95 or P1 dust mask if not in a fume hood
Dissolution Safety gogglesNitrile glovesLab coatNot generally required
Large-Scale Operations Safety gogglesNitrile glovesLab coat or apronN95 or P1 dust mask

Step-by-Step PPE Protocols

Adherence to proper donning and doffing procedures for PPE is critical to prevent contamination.

Donning PPE Workflow

A 1. Lab Coat B 2. Mask/Respirator (if required) A->B C 3. Goggles/Face Shield B->C D 4. Gloves C->D

PPE Donning Sequence
  • Lab Coat: Ensure your lab coat is fully buttoned.

  • Mask/Respirator: If the task requires respiratory protection, put on your N95 or P1 dust mask, ensuring a secure fit around your nose and mouth.

  • Goggles/Face Shield: Put on your safety goggles. They should fit snugly against your face.

  • Gloves: Don your nitrile gloves, pulling the cuffs over the sleeves of your lab coat to create a seal.[4]

Doffing PPE Workflow

A 1. Gloves B 2. Goggles/Face Shield A->B C 3. Lab Coat B->C D 4. Mask/Respirator C->D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Deoxy-L-galactitol
Reactant of Route 2
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